molecular formula C22H28N2O5 B4752536 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B4752536
M. Wt: 400.5 g/mol
InChI Key: CSUCQQNIZXGLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the class of piperazines. TFMPP has been widely used in scientific research for its potential therapeutic applications and its effects on the central nervous system.

Mechanism of Action

TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain, which are involved in the regulation of mood, cognition, and behavior. TFMPP also acts as an inhibitor of the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of biochemical and physiological effects in the body, including increased heart rate, blood pressure, and body temperature. TFMPP also produces changes in mood, cognition, and behavior, including euphoria, anxiety, and hallucinations.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for use in lab experiments, including its selective activity at the 5-HT2A and 5-HT2C receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, TFMPP also has several limitations, including its potential for abuse and its side effects on the cardiovascular and nervous systems.

Future Directions

There are several future directions for research on TFMPP, including its potential for the treatment of mental health disorders, its effects on the central nervous system, and its potential for abuse and addiction. Further research is also needed to understand the long-term effects of TFMPP on the body and brain, and to develop new therapeutic applications for this compound.

Scientific Research Applications

TFMPP has been used in scientific research to study its potential therapeutic applications, including its effects on anxiety, depression, and other mental health disorders. TFMPP has also been studied for its potential to treat Parkinson's disease and other neurodegenerative disorders. In addition, TFMPP has been used in research to study its effects on the central nervous system and its potential for abuse.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-25-19-7-5-17(21(26-2)22(19)27-3)14-24-10-8-23(9-11-24)13-16-4-6-18-20(12-16)29-15-28-18/h4-7,12H,8-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUCQQNIZXGLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.